molecular formula C22H24Cl3N3 B13448454 bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride

bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride

Katalognummer: B13448454
Molekulargewicht: 436.8 g/mol
InChI-Schlüssel: SMZGXTVRMYECRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and methyl groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like methanol or dichloromethane and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Wissenschaftliche Forschungsanwendungen

Bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some indole derivatives are known to inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride include other indole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the indole ring, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C22H24Cl3N3

Molekulargewicht

436.8 g/mol

IUPAC-Name

2-(6-chloro-1-methylindol-3-yl)-N-[2-(6-chloro-1-methylindol-3-yl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C22H23Cl2N3.ClH/c1-26-13-15(19-5-3-17(23)11-21(19)26)7-9-25-10-8-16-14-27(2)22-12-18(24)4-6-20(16)22;/h3-6,11-14,25H,7-10H2,1-2H3;1H

InChI-Schlüssel

SMZGXTVRMYECRG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CCNCCC3=CN(C4=C3C=CC(=C4)Cl)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.